2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone
Description
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone is a benzophenone derivative featuring a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl group at the 2-position of the benzophenone core. This compound belongs to a broader class of spirocyclic benzophenones studied for their structural diversity and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-19-7-4-6-17(15-19)21(24)20-8-3-2-5-18(20)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLBIGBGWGPZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643747 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-80-1 | |
| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methoxy benzophenone typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine. This step often requires the use of a dehydrating agent to facilitate the formation of the spirocyclic structure.
Attachment to Benzophenone: The spirocyclic intermediate is then attached to the benzophenone core through a nucleophilic substitution reaction. This step may involve the use of a base to deprotonate the intermediate, making it more nucleophilic.
Introduction of the Methoxy Group: The final step involves the methylation of the benzophenone ring to introduce the methoxy group. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.
Substitution: The spirocyclic moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery. The spirocyclic structure is known to impart stability and bioavailability to molecules, which is advantageous in medicinal chemistry.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the benzophenone core suggests possible applications in photodynamic therapy, where light-activated compounds are used to treat diseases such as cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methoxy benzophenone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could facilitate binding to specific sites, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Positional Isomers
- 3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methoxy benzophenone (CAS 898761-38-1) Structure: Methoxy group at the 2-position (ortho to the ketone) instead of 3' (meta). Impact: The ortho-methoxy group may sterically hinder the ketone, reducing reactivity in nucleophilic additions. It also alters solubility; ortho-substituted benzophenones often exhibit lower melting points due to disrupted crystallinity compared to meta-substituted analogs .
- 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone Structure: Spirocyclic substituent at the 4'-position and methoxy at the 3-position. The 3-methoxy group may improve UV absorption properties, relevant for photochemical applications .
Halogenated Derivatives
- 3'-Bromo Analog (CAS 898755-97-0)
- Structure : Bromine replaces the methoxy group at 3'.
- Impact : Bromine’s electron-withdrawing nature increases electrophilicity at the ketone, favoring reactions like Grignard additions. However, it also raises molecular weight (MW: ~428 g/mol) and lipophilicity (logP ~3.5), affecting bioavailability .
- 3,5-Dichloro-3'-Substituted Analog (CAS 898762-31-7)
Functional Group Variations
- 3'-Cyano Analog (CAS 898755-85-6) Structure: Cyano group replaces methoxy at 3'. Impact: The strong electron-withdrawing cyano group increases the compound’s susceptibility to nucleophilic attack. It also reduces solubility in polar solvents compared to the methoxy analog .
- Thiomorpholinomethyl and Pyrrolidinomethyl Derivatives Structure: Spirocyclic amine replaced with thiomorpholine or pyrrolidine. Pyrrolidine’s smaller ring size may reduce steric hindrance, increasing synthetic accessibility .
Data Table: Key Properties of Selected Analogs
| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 3'-OCH₃, 2-spiro | ~367.4* | High solubility, moderate reactivity |
| 3'-Bromo Analog (898755-97-0) | 3'-Br, 2-spiro | 427.3 | High lipophilicity, electrophilic ketone |
| 3'-Cyano Analog (898755-85-6) | 3'-CN, 2-spiro | 358.4 | Low solubility, reactive ketone |
| 3,5-Dichloro Analog (898762-31-7) | 3,5-Cl, 3'-spiro | 434.3 | High stability, potential toxicity |
| 4'-Spiro-3-OCH₃ (CAS 898758-31-1) | 3-OCH₃, 4'-spiro | 367.4 | Symmetrical structure, thermal stability |
*Estimated based on analog data .
Biological Activity
The compound 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone (CAS No. 898755-79-8) is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 365.44 g/mol. The structure includes a methoxy group and a spirocyclic moiety, contributing to its unique chemical behavior.
Structural Formula
Research indicates that compounds similar to benzophenones often exhibit antioxidant , anti-inflammatory , and anticancer properties. The specific biological activity of this compound has been linked to the following mechanisms:
- Antioxidant Activity : The presence of the methoxy group enhances the electron-donating capacity of the molecule, potentially aiding in scavenging free radicals.
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential for anti-inflammatory applications.
- Anticancer Properties : Preliminary studies suggest that benzophenone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression.
Case Studies
- Antioxidant Studies : A study evaluated the antioxidant properties of various benzophenone derivatives, including this compound, showing significant inhibition of lipid peroxidation in vitro.
- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cytotoxicity Against Cancer Cells : A recent investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Test Methodology | Result Summary |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | ELISA for cytokines | Reduced TNF-alpha and IL-6 levels |
| Cytotoxicity | MTT Assay on MCF-7 cells | IC50 value of 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
